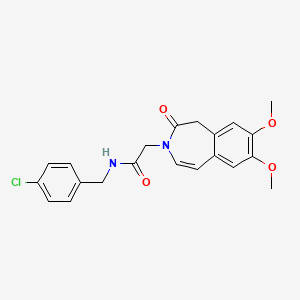![molecular formula C18H22N4O3 B12159307 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12159307.png)
7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-二甲氧基-5-甲基-3-(吡咯烷-1-基甲基)-3,5-二氢-4H-吡啶并[4,5-b]吲哚-4-酮是一种复杂的含氮有机化合物,属于吡啶并吲哚类。该化合物以其独特的结构为特征,包括一个与吲哚部分融合的吡啶环,以及甲氧基、甲基和吡咯烷基甲基等额外的官能团。
准备方法
合成路线和反应条件
7,8-二甲氧基-5-甲基-3-(吡咯烷-1-基甲基)-3,5-二氢-4H-吡啶并[4,5-b]吲哚-4-酮的合成通常涉及多个步骤,从易获得的前体开始。一种常见的合成路线包括:
吲哚核心形成: 吲哚核心可以通过费歇尔吲哚合成制备,其中苯肼衍生物在酸性条件下与酮反应形成吲哚环。
吡啶环构建: 然后,吲哚衍生物在特定条件下进行环化反应形成吡啶环。这可以通过吲哚与肼衍生物反应来实现。
官能团引入: 甲氧基可以通过使用硫酸二甲酯或碘甲烷等试剂进行甲基化反应引入。吡咯烷基甲基可以通过涉及吡咯烷和合适的烷基化剂的亲核取代反应添加。
工业生产方法
该化合物的工业生产可能涉及优化上述合成步骤,以确保高产率和纯度。这包括使用高效催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在甲氧基和甲基上,使用高锰酸钾或三氧化铬等氧化剂。
还原: 还原反应可以靶向吡啶环或吲哚部分,使用氢化铝锂或硼氢化钠等还原剂。
取代: 甲氧基可以通过亲核芳香取代反应被其他官能团取代。常见的试剂包括卤化物和胺或硫醇等亲核试剂。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: DMF 中的氢化钠用于亲核取代。
主要产物
氧化: 形成羧酸或醛。
还原: 形成还原的吲哚或吡啶衍生物。
取代: 形成具有各种官能团的取代吲哚衍生物。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建块。
生物学
在生物学上,该化合物的衍生物在各种生物测定中显示出希望。
医学
在医学上,具有类似结构的化合物已被研究其治疗潜力。它们可能表现出抗炎、抗癌或抗菌活性,使其成为药物研究的候选药物。
工业
在工业上,该化合物可用于开发具有特定性能的新材料,例如聚合物或染料。其独特的化学反应性也使其在合成特种化学品方面很有用。
作用机制
7,8-二甲氧基-5-甲基-3-(吡咯烷-1-基甲基)-3,5-二氢-4H-吡啶并[4,5-b]吲哚-4-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性,从而导致各种生物效应。所涉及的确切途径取决于特定的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
吲哚衍生物: 吲哚-3-甲醇和吲哚-3-乙酸等化合物共享吲哚核心,但其官能团和生物活性不同。
吡啶衍生物: 吡啶-3,6-二酮等化合物具有类似的吡啶环,但缺少吲哚部分。
独特性
7,8-二甲氧基-5-甲基-3-(吡咯烷-1-基甲基)-3,5-二氢-4H-吡啶并[4,5-b]吲哚-4-酮的独特性在于其结合的吲哚和吡啶结构,以及赋予其独特化学反应性和生物活性的特定官能团。这种组合在其他化合物中并不常见,使其成为研究和开发的宝贵分子。
属性
分子式 |
C18H22N4O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C18H22N4O3/c1-20-14-9-16(25-3)15(24-2)8-12(14)13-10-19-22(18(23)17(13)20)11-21-6-4-5-7-21/h8-10H,4-7,11H2,1-3H3 |
InChI 键 |
FJKQYMSMRSNCPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCCC4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B12159224.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159231.png)

![N-(6-methoxypyridin-3-yl)-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12159252.png)
![6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B12159256.png)
methanolate](/img/structure/B12159260.png)
![N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B12159266.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159267.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159276.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12159288.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159290.png)
![N-(3-acetylphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12159292.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12159304.png)
